molecular formula C12H19ClN2 B1390866 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride CAS No. 1170257-73-4

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

Cat. No.: B1390866
CAS No.: 1170257-73-4
M. Wt: 226.74 g/mol
InChI Key: NNECPHKHNAPOCL-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
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Biological Activity

2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride, often referred to as DPIH, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This compound features a dihydroisoquinoline core structure, which is associated with various pharmacological effects. This article reviews the biological activity of DPIH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1170257-73-4
  • Molecular Formula : C12H19ClN2
  • Molecular Weight : 226.75 g/mol

DPIH's biological activity is primarily attributed to its interaction with neurotransmitter systems. The dihydroisoquinoline structure suggests potential interactions with dopamine receptors, which are critical in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, compounds with similar structures have shown neuroprotective effects and may modulate pathways involved in neuroinflammation and apoptosis.

Neuroprotective Effects

Research indicates that DPIH may exhibit neuroprotective properties. Similar compounds have been shown to protect dopaminergic neurons from degeneration, suggesting that DPIH could be beneficial in treating conditions like Parkinson's disease.

Antitumor Activity

A study highlighted the potential of related compounds as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. One derivative showed an IC50 value of 8.5 nM against PRMT5 and demonstrated significant anti-proliferative effects in MV4-11 leukemia cells (GI50 = 18 nM), indicating that DPIH and its analogs could serve as promising candidates in cancer therapy .

Antioxidant Properties

DPIH has also been evaluated for its antioxidant capabilities. Compounds with similar dihydroisoquinoline structures typically exhibit significant antioxidant activity, which can protect cells from oxidative stress—a contributing factor in many neurodegenerative diseases .

Table 1: Summary of Biological Activities of DPIH and Related Compounds

Activity TypeCompound/ReferenceIC50/GI50/Other ValuesComments
NeuroprotectionDPIH (hypothetical)Not specifiedPotential interaction with dopamine receptors
Antitumor ActivityCompound 46 (related to DPIH)IC50 = 8.5 nMSelective PRMT5 inhibition
Antioxidant ActivityVarious dihydroisoquinoline derivativesSignificantProtects against oxidative stress

Case Study: PRMT5 Inhibition

In a study focused on PRMT5 inhibitors, a derivative of DPIH demonstrated potent inhibition with an IC50 comparable to established inhibitors in clinical trials. This highlights the potential for DPIH derivatives in oncological applications .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which DPIH exerts its biological effects. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects are essential for understanding its therapeutic potential fully.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNECPHKHNAPOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.